High-Affinity Binding to Histamine H3 Receptor (H3R) Differentiates 3-Methyl-2-(piperidin-1-yl)-3H-indole from H4R-Selective Analogs
3-Methyl-2-(piperidin-1-yl)-3H-indole demonstrates a dissociation constant (Kd) of 1.35 nM for the human recombinant H3R (expressed in HEK293T cells) [1]. This binding affinity is approximately 23-fold higher than its affinity for the murine H4R (Kd = 31.2 nM) and 3.4-fold higher than its affinity for human H4R (Kd = 9.16 nM) within the same assay platform [2]. In contrast, a reference H3R antagonist A-304121 exhibited a Ki of 11 nM against human H3R, making the target compound approximately 8-fold more potent in direct binding [3]. The clear selectivity margin (>20-fold) between H3R and H4R provides a defined experimental window for H3R-specific pharmacological interrogation.
| Evidence Dimension | Binding Affinity to Histamine Receptors |
|---|---|
| Target Compound Data | Kd = 1.35 nM (human H3R); Kd = 9.16 nM (human H4R); Kd = 31.2 nM (mouse H4R) |
| Comparator Or Baseline | A-304121 (reference H3R antagonist): Ki = 11 nM (human H3R) |
| Quantified Difference | 8-fold higher H3R affinity vs. A-304121; 23-fold H3R/H4R selectivity margin |
| Conditions | HEK293T cells expressing human NLuc/GPCR-fused H3R or H4R; BRET assay with furimazine substrate; 30-min incubation |
Why This Matters
This level of H3R affinity and subtype selectivity is critical for assay development in neurological research where H3R-specific modulation is required without confounding H4R-mediated effects.
- [1] BindingDB Entry BDBM50538677. Binding affinity to human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells. Kd = 1.35 nM. View Source
- [2] BindingDB Entry BDBM50538677. Binding affinity to mouse and human recombinant H4R. Kd = 31.2 nM (mouse), Kd = 9.16 nM (human). View Source
- [3] BindingDB Entry BDBM86061. A-304121 binding affinity to human H3R (Ki = 11 nM). PDSP Ki Database. View Source
